molecular formula C7H4ClN B1626599 3-Chloro-2-ethynylpyridine CAS No. 96439-98-4

3-Chloro-2-ethynylpyridine

Cat. No.: B1626599
CAS No.: 96439-98-4
M. Wt: 137.56 g/mol
InChI Key: QABKLKIFASNVHO-UHFFFAOYSA-N
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Description

3-Chloro-2-ethynylpyridine is an organic compound with the molecular formula C7H4ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an ethynyl group at the second position on the pyridine ring. This compound is widely used in research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-ethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 3-chloropyridine with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-ethynylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethynylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target molecules, while the chlorine atom can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-ethynylpyridine is unique due to the combination of the chlorine atom and ethynyl group on the pyridine ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

3-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABKLKIFASNVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539552
Record name 3-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96439-98-4
Record name 3-Chloro-2-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96439-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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